Methyl 3-methoxy-2-methylpyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methoxy-2-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(12-2)7(4-5-10-6)9(11)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHHPKYJSXPRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-methylpyridine-4-carboxylate typically involves the esterification of 3-methoxy-2-methylpyridine-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing. This method allows for the superheating of solvents above their boiling points, enabling reactions at elevated temperatures that are not possible in traditional batch reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-methoxy-2-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
Ethyl 3-Methoxy-2-Methylpyridine-4-Carboxylate
- Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.
- However, this may reduce water solubility compared to the methyl ester .
- Commercial Availability : Four suppliers are listed for this compound, indicating its utility in industrial and research settings .
4-Methoxy-Pyridine-2-Carboxylic Acid Amide
- Structural Difference : Replaces the methyl ester with an amide group at position 2.
- Implications : The amide group introduces hydrogen-bonding capacity, increasing polarity and solubility in polar solvents. This modification is common in drug candidates targeting enzyme active sites .
Methyl Salicylate
- Structural Difference : A simpler aromatic ester with a hydroxyl group ortho to the ester.
- Implications : Methyl salicylate is volatile and widely used in fragrances and topical analgesics. The absence of a pyridine ring in methyl salicylate reduces its aromatic stability but increases its volatility compared to pyridine-based esters .

Positional Isomerism and Electronic Effects
- 3-Methoxy vs. 4-Methoxy Pyridine Derivatives :
- This contrasts with unsubstituted pyridine esters, which are more reactive but less stable .
Physicochemical Properties (Comparative Overview)
Biological Activity
Methyl 3-methoxy-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the following structural features:
- Functional Groups : It contains a methoxy group (-OCH₃) and a carboxylate ester (-COOCH₃).
- Molecular Formula : C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
The unique substitution pattern on the pyridine ring contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as a ligand, modulating enzyme activity through binding interactions. Its mechanism can be summarized as follows:
- Enzyme Interaction : It binds to specific enzymes, potentially inhibiting or enhancing their activity.
- Metabolic Pathways : The compound may influence metabolic pathways, affecting cellular processes such as energy production and biosynthesis.
- Pharmacological Effects : Its unique structure allows for diverse pharmacological applications, particularly in developing therapeutic agents targeting neurological and inflammatory conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various pyridine derivatives, it was found to possess both antibacterial and antifungal activities:
- Antibacterial Activity : The compound showed effectiveness against several Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported in the range of 32 to 512 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also demonstrated antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Antimicrobial Efficacy :
-
Enzyme Inhibition Studies :
- Research focusing on enzyme inhibition demonstrated that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting potential applications in drug development .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-methylpyridine-2-carboxylate | Lacks methoxy group | Lower antimicrobial activity |
| 4-Chloro-3-methoxy-2-methylpyridine | Chlorine substituent | Enhanced antibacterial properties |
| Ethyl 3-methoxy-2-methylpyridine-4-carboxylate | Ethyl ester instead of methyl ester | Different solubility and reactivity |
The presence of both methoxy and carboxylate groups in this compound confers distinct chemical reactivity compared to its analogs.
Q & A
What are the common synthetic routes for Methyl 3-methoxy-2-methylpyridine-4-carboxylate, and how can reaction efficiency be optimized?
Basic Research Question
A typical synthesis involves multi-step reactions, including esterification and methoxylation of pyridine precursors. For example, analogous compounds (e.g., methyl 4-methoxypyridine-2-carboxylate) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions . Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance regioselectivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-esterification.
- Purification : Column chromatography or recrystallization ensures >95% purity .
How is the structure of this compound validated using spectroscopic and crystallographic methods?
Basic Research Question
Structural validation employs:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy at C3, methyl at C2). Key peaks include δ ~3.8 ppm (methoxy) and δ ~2.5 ppm (methyl) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 211.1).
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths/angles (e.g., C4-carboxylate geometry) .
How can researchers resolve contradictions in NMR and mass spectrometry data for derivatives of this compound?
Advanced Research Question
Contradictions often arise from:
- Tautomerism or rotameric equilibria : Variable-temperature NMR ( to ) identifies dynamic processes .
- Ionization artifacts in MS : Matrix-assisted laser desorption (MALDI) reduces fragmentation vs. ESI.
- Impurity interference : Cross-check with HPLC (C18 column, acetonitrile/water gradient) isolates pure fractions .
What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic centers : Partial charges at C4-carboxylate guide nucleophilic attack sites.
- Transition states : Activation energies explain regioselectivity in reactions with amines or thiols .
- Solvent effects : COSMO-RS simulations predict solvation free energies in polar vs. nonpolar media .
What strategies mitigate decomposition of this compound under acidic or basic conditions?
Advanced Research Question
Stability studies recommend:
- pH buffering : Use phosphate buffers (pH 6–8) to prevent ester hydrolysis.
- Temperature limits : Store at in inert atmospheres (N) to avoid oxidation .
- Protective groups : Temporarily block the carboxylate with tert-butyl esters during reactions .
How does the compound’s electronic structure influence its interactions in catalytic systems?
Advanced Research Question
The electron-withdrawing carboxylate and electron-donating methoxy groups create a push-pull effect:
- Ligand design : Pyridine coordination to metal centers (e.g., Pd, Ru) enhances catalytic cycles in cross-coupling reactions.
- Hammett parameters : σ values quantify substituent effects on reaction rates .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Key issues include:
- Racemization : Chiral HPLC (e.g., Chiralpak IA) monitors enantiopurity during esterification.
- Catalyst loading : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves stereocontrol at scale .
- Process optimization : Continuous-flow reactors reduce batch variability .
How is the compound utilized in multicomponent reactions to synthesize bioactive heterocycles?
Advanced Research Question
It serves as a building block in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

